Pyrene azide 2
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Overview
Description
Pyrene azide 2 is a compound that combines the aromatic hydrocarbon pyrene with an azide functional group. Pyrene is known for its unique optical and electronic properties, making it a valuable component in various scientific applications. The azide group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, including click chemistry and photoaffinity labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrene azide 2 typically involves the introduction of the azide group to a pyrene derivative. One common method is the reaction of pyrene with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pyrene azide 2 undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can lead to the formation of amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrenes and subsequent products such as aziridines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrene derivatives with various functional groups.
Scientific Research Applications
Chemistry
Pyrene azide 2 is used in the synthesis of complex organic molecules and materials. Its reactivity makes it a valuable building block in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Biology
In biological research, this compound is employed in photoaffinity labeling to study protein-ligand interactions. The azide group can be activated by light to form a reactive nitrene, which covalently binds to nearby biomolecules, allowing for the identification of binding sites .
Medicine
Its ability to form stable conjugates with biomolecules makes it a candidate for targeted drug delivery and imaging agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including light-emitting diodes (LEDs) and organic photovoltaics. Its unique optical properties contribute to the performance of these devices .
Mechanism of Action
The mechanism of action of pyrene azide 2 involves the activation of the azide group to form a nitrene intermediate. This highly reactive species can insert into C-H bonds or react with double bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Pyrene: A parent compound of pyrene azide 2, known for its optical properties.
Peropyrene: An extended version of pyrene with additional aromatic rings, used in similar applications.
Teropyrene: Another extended pyrene derivative with unique photophysical properties.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other pyrene derivatives that may lack such functional groups .
Properties
Molecular Formula |
C24H24N4O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-pyren-1-ylacetamide |
InChI |
InChI=1S/C24H24N4O3/c25-28-27-11-13-31-15-14-30-12-10-26-22(29)16-20-7-6-19-5-4-17-2-1-3-18-8-9-21(20)24(19)23(17)18/h1-9H,10-16H2,(H,26,29) |
InChI Key |
UVMVZDBLWRBVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(=O)NCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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